1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-25(22,23)19-9-4-12(5-10-19)14(21)16-7-3-13-11-24-15(18-13)20-8-2-6-17-20/h2,6,8,11-12H,3-5,7,9-10H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUQSFZCPMREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 2-(1H-pyrazol-1-yl)ethylamine and 4-(1H-thiazol-4-yl)ethylamine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include methanesulfonyl chloride, piperidine, and various catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the pyrazole moiety in anticancer therapies. Specifically, 1H-pyrazole derivatives have demonstrated efficacy against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer
- Colorectal Cancer
- Prostate Cancer
For instance, a study synthesized several 1H-pyrazole derivatives and evaluated their antiproliferative effects on cancer cell lines. Compounds with structural modifications exhibited significant growth inhibition, with some achieving IC50 values in the low micromolar range, indicating strong anticancer potential .
Anti-inflammatory Properties
Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Research indicates that certain substituted pyrazoles can reduce inflammation more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a critical role in inflammation pathways .
Antimicrobial Activity
The thiazole ring present in this compound contributes to its antimicrobial properties. Studies have shown that thiazole-containing compounds exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .
Herbicidal Activity
The compound's structural components suggest potential applications as herbicides. Pyrazole-based herbicides have been developed that selectively inhibit weed growth without affecting crop yield. This selective action is crucial for sustainable agricultural practices .
Table 1: Summary of Anticancer Activities of Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Lung Cancer | 2.5 | Apoptosis induction via caspase activation |
| Compound B | Breast Cancer | 3.0 | Inhibition of cell cycle progression |
| Compound C | Prostate Cancer | 1.8 | AR antagonism |
Table 2: Comparative Anti-inflammatory Efficacy
| Compound Name | Standard Drug | Efficacy |
|---|---|---|
| Compound D | Diclofenac | Superior |
| Compound E | Ibuprofen | Comparable |
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved include modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent patterns and core heterocycles, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:
1-Methanesulfonyl-N-[(1-Methyl-1H-Pyrazol-5-yl)Methyl]Piperidine-4-Carboxamide (CAS 1005572-18-8)
- Structure : Replaces the ethyl-thiazole group with a methylene-pyrazole.
- Molecular Formula : C₁₂H₂₀N₄O₃S
- Molecular Weight : 300.377 g/mol
- The methyl group on pyrazole (position 5) may enhance metabolic stability compared to the unsubstituted pyrazole in the target compound. Simplified linker (methylene vs.
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (CAS 1005612-70-3)
- Structure : Features a pyrazolo-pyridine core instead of thiazole-piperidine.
- Molecular Formula : C₂₁H₂₂N₆O
- Molecular Weight : 374.4 g/mol
- Key Differences: The pyrazolo-pyridine system introduces extended aromaticity, enhancing binding to flat enzymatic pockets (e.g., ATP-binding sites). Ethyl and methyl substituents on pyrazole may influence metabolic degradation pathways .
Ethyl 3-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate Derivatives
- Structure : Lacks the piperidine-sulfonyl and thiazole groups but includes a fluorophenyl-pyrazole core.
- Key Differences :
- The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the molecule in oxidative environments.
- Carboxylate ester improves solubility but reduces bioavailability compared to carboxamide derivatives.
- Absence of a sulfonyl group limits interactions with charged residues in target proteins .
Structural and Functional Implications
Molecular Weight and Solubility
- The target compound (MW ~400–450 g/mol, estimated) falls within the "drug-like" range but may face solubility challenges due to its thiazole and piperidine groups.
- CAS 1005572-18-8 (MW 300.4) benefits from a lower molecular weight and simpler structure, likely improving oral bioavailability.
- CAS 1005612-70-3 (MW 374.4) trades solubility for enhanced target affinity via aromatic stacking .
Bioisosteric Replacements
- The thiazole in the target compound could be replaced with pyridine (as in CAS 1005612-70-3 ) to modulate electronic properties without significantly altering geometry.
- Methanesulfonyl groups (common in kinase inhibitors) are retained in CAS 1005572-18-8 , suggesting shared target profiles .
Data Tables
Table 1: Structural Comparison
| Compound | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Piperidine-Thiazole | Methanesulfonyl, Pyrazole | ~420 (estimated) |
| CAS 1005572-18-8 | Piperidine-Pyrazole | Methanesulfonyl, Methylpyrazole | 300.4 |
| CAS 1005612-70-3 | Pyrazolo-Pyridine | Ethyl-Methylpyrazole, Phenyl | 374.4 |
Table 2: Functional Group Impact
| Group | Target Compound | CAS 1005572-18-8 | CAS 1005612-70-3 |
|---|---|---|---|
| Sulfonyl | Enhances protein binding | Retained | Absent |
| Pyrazole | Unsubstituted (position 1) | Methyl (position 5) | Ethyl-Methyl (position 4) |
| Linker | Ethyl-thiazole | Methylene | Pyrazolo-pyridine |
Biological Activity
The compound 1-methanesulfonyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}piperidine-4-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a piperidine core linked to a pyrazole and thiazole moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₃H₁₈N₄O₃S
- Molecular Weight : 306.37 g/mol
- Functional Groups : Methanesulfonyl, piperidine, pyrazole, thiazole
The presence of the methanesulfonyl group enhances solubility and bioavailability, which are critical for therapeutic applications.
Pharmacological Properties
-
Antitumor Activity :
- Pyrazole derivatives have shown promising antitumor activity against various cancer cell lines. Research indicates that compounds similar to this compound exhibit inhibitory effects on key cancer-related targets such as BRAF(V600E) and EGFR .
- A study demonstrated that pyrazole-containing compounds could enhance the efficacy of conventional chemotherapeutics like doxorubicin in breast cancer models .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, potential interactions include:
- Enzyme Inhibition : Targeting kinases involved in cancer progression.
- Receptor Modulation : Interacting with receptors that mediate inflammatory responses.
Study 1: Antitumor Activity in Breast Cancer
A research study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The findings revealed that certain derivatives exhibited significantly higher cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that warrants further exploration .
Study 2: Inhibition of Kinases
Another study focused on the inhibition of MET kinase by related pyrazole compounds. The results indicated nanomolar inhibition levels, highlighting the potential for developing targeted therapies for cancers driven by aberrant MET signaling .
Comparative Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Target/Mechanism | Reference |
|---|---|---|---|
| Compound A | Antitumor | BRAF(V600E) Inhibition | |
| Compound B | Anti-inflammatory | COX Inhibition | |
| Compound C | Antimicrobial | Bacterial Cell Wall Synthesis |
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions optimized for yield and purity:
- Formation of the Piperidine Ring
- Introduction of the Pyrazole Moiety
- Attachment of the Thiazole Group
- Final Functionalization with Methanesulfonyl Group
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the piperidine-4-carboxamide core with a thiazole-ethyl intermediate via nucleophilic substitution .
- Step 2 : Sulfonylation using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3 : Pyrazole-thiazole linkage via palladium-catalyzed cross-coupling or Huisgen cycloaddition .
Optimization : Use solvents like DMF or THF, monitor reactions via TLC/HPLC, and employ catalytic agents (e.g., Pd(PPh₃)₄) to improve yields .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
Q. Which biological assays are suitable for initial activity screening?
- Antimicrobial : Broth microdilution assays against Gram+/Gram- bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for the thiazole and pyrazole moieties?
- Methodology :
- Synthesize analogs with substitutions at the thiazole C-2 (e.g., halogens, methyl groups) and pyrazole N-1 (e.g., alkyl/aryl groups) .
- Compare bioactivity data (e.g., IC₅₀, MIC) to identify pharmacophores.
- Use computational docking (AutoDock Vina) to map binding interactions with targets like kinases or microbial enzymes .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardization : Replicate assays under controlled conditions (e.g., pH, serum content, cell passage number) .
- Purity Verification : Re-characterize compounds via HPLC and NMR to rule out batch-specific impurities .
- Orthogonal Assays : Validate findings using disparate methods (e.g., fluorescence-based vs. colorimetric assays) .
Q. How can computational tools predict metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 interactions, and hepatotoxicity .
- Metabolite Identification : Simulate Phase I/II metabolism with software like GLORY or MetaTox .
- Toxicophores : Flag structural alerts (e.g., reactive sulfonamides) using DEREK or Toxtree .
Q. What methods improve solubility and stability for in vivo studies?
- Solubility Enhancement :
- Co-solvents (PEG-400, cyclodextrins) .
- Salt formation (e.g., hydrochloride salts of the piperidine amine) .
- Stability Testing :
- Assess hydrolytic stability at physiological pH (1.2–7.4) via accelerated degradation studies .
- Use lyophilization for long-term storage .
Methodological Recommendations
- Synthesis : Prioritize atom-economical routes (e.g., one-pot reactions) to reduce purification steps .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural modifications with bioactivity .
- Target Identification : Use chemoproteomics (e.g., affinity chromatography) to map cellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
